Rilematovir is an orally available inhibitor of human respiratory syncytial virus (RSV) fusion protein (F protein), with potential antiviral activity. Upon oral administration, rilematovir specifically targets and binds to F protein on the viral surface, which inhibits RSV F protein-mediated fusion with the host cell membrane and prevents viral entry. This blocks RSV replication, reduces viral load, and decreases the severity of the disease. RSV F protein, a viral surface glycoprotein, plays a key role in RSV fusion with and entry into target cells.
Rilematovir
CAS No.: 1383450-81-4
Cat. No.: VC0531339
Molecular Formula: C21H20ClF3N4O3S
Molecular Weight: 500.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1383450-81-4 |
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Molecular Formula | C21H20ClF3N4O3S |
Molecular Weight | 500.9 g/mol |
IUPAC Name | 3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one |
Standard InChI | InChI=1S/C21H20ClF3N4O3S/c1-33(31,32)8-2-7-27-16(10-14-9-15(22)3-4-17(14)27)12-28-19-11-26-6-5-18(19)29(20(28)30)13-21(23,24)25/h3-6,9-11H,2,7-8,12-13H2,1H3 |
Standard InChI Key | GTQTUABHRCWVLL-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F |
Canonical SMILES | CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Properties
Rilematovir is a small molecule antiviral agent with specific activity against respiratory syncytial virus. It belongs to the indole chemical class and functions as an RSV fusion inhibitor.
Basic Identification
Rilematovir, also known by its investigational code JNJ-53718678 or simply JNJ-678, is characterized by specific chemical identifiers that distinguish it from other pharmaceutical compounds .
Chemical Structure and Properties
Rilematovir possesses a defined chemical structure with the following properties:
Property | Value |
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Chemical Formula | C21H20ClF3N4O3S |
IUPAC Name | 3-{[5-chloro-1-(3-methanesulfonylpropyl)-1H-indol-2-yl]methyl}-1-(2,2,2-trifluoroethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
Molecular Weight (Average) | 500.92 g/mol |
Molecular Weight (Monoisotopic) | 500.0896739 g/mol |
CAS Number | 1383450-81-4 |
InChI Key | GTQTUABHRCWVLL-UHFFFAOYSA-N |
The structural composition includes key functional groups that contribute to its specific binding affinity for the RSV fusion protein .
Mechanism of Action
Molecular Target
Rilematovir specifically targets the fusion glycoprotein F0 of the respiratory syncytial virus. This protein plays a critical role in viral entry, making it an ideal therapeutic target .
Inhibition Process
The compound functions as a potent inhibitor of the RSV fusion process through a well-defined mechanism:
This targeted approach represents an advantage over broader antiviral strategies by specifically disrupting a critical step in the RSV lifecycle without interfering with normal cellular processes.
Clinical Development
Current Status
Rilematovir has progressed through various stages of clinical development, reaching Phase III trials across its investigational indications. It is being evaluated for effectiveness in treating RSV infections in different patient populations .
Clinical Trials Overview
Several clinical trials have been conducted or are ongoing to evaluate rilematovir:
Trial Identifier | Phase | Population | Dosage | Primary Objectives |
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NCT04056611 | N/A | Adult and adolescent participants who had hematopoietic stem cell transplantation and are infected with RSV | Not specified | Effects of rilematovir in transplant patients with RSV |
NCT04978337 | 2b | Adult outpatients (18-85 years) at high risk for RSV-related disease progression with moderate RSV disease | 250 mg twice daily for 7 days | Time to resolution of RSV lower respiratory tract disease symptoms |
CROCuS | II | Children aged ≥28 days and ≤3 years | Low or high dose (specific values not provided) | Antiviral activity, clinical outcomes, safety, and tolerability |
These trials represent a comprehensive approach to establishing rilematovir's efficacy and safety profile across different age groups and disease contexts .
Clinical Research Findings
Antiviral Efficacy
A Phase 2a randomized, double-blind, placebo-controlled study demonstrated significant antiviral effects of rilematovir:
These results indicate rilematovir's ability to directly impact viral replication and clearance, which represents the primary mechanism by which it provides clinical benefit.
Patient Assessment Methodologies
Viral Load Measurement
Clinical trials employed specific methodologies to assess rilematovir's antiviral effects:
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RSV viral load was measured in bilateral nasal mid-turbinate swab samples
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Quantitative reverse transcription polymerase chain reaction (qRT-PCR) assay was used for viral quantification
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Key measurements included:
Symptom Assessment
Patient-reported outcomes were central to evaluating rilematovir's clinical effects:
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Respiratory Infection Intensity and Impact Questionnaire (RiiQ) Symptom Scale was used to assess symptoms
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The RiiQ measured key RSV symptoms including:
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Lower respiratory tract disease symptoms (cough, shortness of breath, wheezing, coughing up phlegm/sputum)
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Upper respiratory tract disease symptoms (sore throat, nasal congestion)
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Systemic symptoms (feeling feverish, fatigue)
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Patient Global Impression of Change (PGI-C) Scale was also utilized
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Health-Related Quality of Life was assessed using EQ-5D-5L and RiiQ Impact Scales
These assessment methodologies provided comprehensive evaluation of both objective viral parameters and subjective symptom experiences.
Special Populations and Research Focuses
High-Risk Populations
Clinical investigations have specifically targeted high-risk populations who might benefit most from effective RSV therapeutics:
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Adult outpatients at high risk for RSV-related disease progression
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Patients who had undergone hematopoietic stem cell transplantation
The focus on these vulnerable populations highlights the clinical need for effective treatments in groups where RSV can cause significant morbidity and mortality.
Resistance Monitoring
An important component of rilematovir's clinical evaluation involves monitoring for potential resistance development:
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Post-baseline sequence changes in the RSV F gene are being evaluated
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This surveillance is crucial for understanding potential limitations to the drug's long-term utility and effectiveness
Future Perspectives
Ongoing Research Needs
Despite promising results, several knowledge gaps remain that warrant further investigation:
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